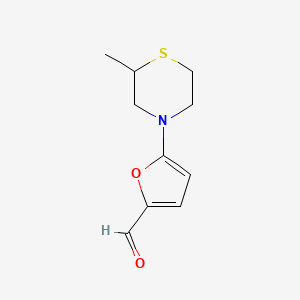

5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde

Description

5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is a heterocyclic aldehyde featuring a furan core substituted at the 5-position with a 2-methylthiomorpholine moiety. While direct experimental data on this compound are sparse in the provided literature, its structural analogs—particularly furan-2-carbaldehyde derivatives with diverse substituents—have been extensively studied. These analogs are pivotal in medicinal chemistry, materials science, and organic synthesis due to their reactivity and functional versatility .

Properties

Molecular Formula |

C10H13NO2S |

|---|---|

Molecular Weight |

211.28 g/mol |

IUPAC Name |

5-(2-methylthiomorpholin-4-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO2S/c1-8-6-11(4-5-14-8)10-3-2-9(7-12)13-10/h2-3,7-8H,4-6H2,1H3 |

InChI Key |

TXVWFTYPCAHZDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCS1)C2=CC=C(O2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Furan-2-Carbaldehyde Core

- The furan-2-carbaldehyde core is typically prepared via Vilsmeier-Haack formylation of substituted furans. For example, 2-substituted furans can be formylated at the 5-position using phosphorus oxychloride and dimethylformamide (DMF) as reagents, yielding furan-2-carbaldehydes with high regioselectivity and yields around 60%.

- Alternative routes include photochemical halogenation followed by substitution or palladium-catalyzed oxidation of furan derivatives.

Specific Preparation Methods for 5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde

Stepwise Synthesis Approach

Step 1: Preparation of 5-Halofuran-2-carbaldehyde

- Starting from furan or 2-substituted furan, a halogenation at the 5-position (e.g., bromination or iodination) is performed under controlled conditions to yield 5-bromofuran-2-carbaldehyde or 5-iodofuran-2-carbaldehyde.

Step 2: Synthesis of 2-Methylthiomorpholine

- 2-Methylthiomorpholine can be synthesized by methylation of thiomorpholine or by ring closure reactions involving amino alcohols and sulfur sources.

- The methylthio group (-SCH3) is introduced typically via alkylation of thiol-containing morpholine intermediates with methyl iodide or methyl sulfate under basic conditions.

Step 3: Palladium-Catalyzed Coupling

- The key step is the palladium(II) acetate-catalyzed cross-coupling of 5-halofuran-2-carbaldehyde with 2-methylthiomorpholine.

- The reaction is performed in an organic solvent such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.

- A base such as triethylamine or diisopropylethylamine is used to deprotonate the amine and facilitate coupling.

- Phase transfer catalysts like tetrabutylammonium bromide may be employed to increase solubility and reaction rate.

Step 4: Purification

- The crude product is purified by flash chromatography on silica gel, using mixtures of ethyl acetate and hexane or dichloromethane as eluents.

- Recrystallization from solvents such as methyl tert-butyl ether (MTBE) and hexane may be used to obtain analytically pure compound.

Reaction Conditions and Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 5-Halogenation of furan | NBS or NIS in benzene or acetonitrile, 0–25 °C | 60–90 | Controlled to avoid over-halogenation |

| Synthesis of 2-methylthiomorpholine | Methyl iodide, base (e.g., K2CO3), solvent (MeCN) | 70–85 | Alkylation under inert atmosphere |

| Pd(II)-catalyzed coupling | Pd(OAc)2, base (Et3N), phase transfer catalyst, RT | 65–80 | Room temperature or mild heating (25–50 °C) |

| Purification | Silica gel chromatography, recrystallization | — | Solvent choice critical for purity |

Mechanistic Insights and Research Findings

- The Vilsmeier-Haack reaction for formylation proceeds via formation of a reactive iminium intermediate from DMF and POCl3, which electrophilically attacks the furan ring at the 5-position.

- The palladium-catalyzed amination likely proceeds through oxidative addition of the 5-halofuran-2-carbaldehyde to Pd(0), followed by coordination and nucleophilic attack by the 2-methylthiomorpholine, and reductive elimination to yield the coupled product.

- The methylthio substituent on the morpholine ring enhances nucleophilicity and may influence the electronic properties of the final compound, which is important for its biological activity and chemical reactivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products Formed

Oxidation: 5-(2-Methylthiomorpholin-4-yl)furan-2-carboxylic acid.

Reduction: 5-(2-Methylthiomorpholin-4-yl)furan-2-methanol.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.

Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The furan ring and morpholine moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations

Nitro-Substituted Derivatives :

- 5-(Nitrophenyl)-furan-2-carbaldehyde isomers (e.g., 2-, 3-, and 4-nitro isomers) are synthesized via diazotization of furfural with nitrophenyl diazonium salts . These compounds exhibit distinct thermodynamic properties, with the 4-nitro isomer showing the highest sublimation enthalpy (ΔsubH° = 115.3 kJ/mol) .

- 5-(2-Methyl-4-nitrophenyl)-furan-2-carbaldehyde demonstrates lower combustion energy (−4035 ± 12 kJ/mol) compared to its oxymethyl analog (−4011 ± 10 kJ/mol), reflecting substituent effects on stability .

Chloro-Substituted Derivatives :

Heterocyclic Amine Derivatives :

- 5-Morpholin-4-ylfuran-2-carbaldehyde (CAS 3680-96-4) shares structural similarity with the target compound but replaces the thiomorpholine group with morpholine. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions .

- 5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde (CAS 1342231-49-5) features a seven-membered oxazepane ring, highlighting the impact of ring size on reactivity and solubility .

Thermodynamic and Physical Properties

Table 1: Thermodynamic Comparison of Furan-2-Carbaldehyde Derivatives

- Key Trends : Nitro groups enhance sublimation enthalpies due to increased dipole interactions, while methyl or oxymethyl substituents reduce combustion energies .

Biological Activity

5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NOS, and it features a furan ring substituted with a carbaldehyde group and a methylthiomorpholine moiety. The structural characteristics are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NOS |

| Molecular Weight | 199.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Pending] |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the furan ring and the thiomorpholine moiety allows for versatile interactions through hydrogen bonding and hydrophobic interactions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation.

- Receptor Modulation : The compound may also modulate receptor activity, which could lead to altered signaling pathways in cells, particularly in neurological contexts.

Antimicrobial Properties

Research indicates that derivatives of furan compounds exhibit antimicrobial activity. For instance, studies have shown that similar furan derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic functions .

Anticancer Activity

In vitro studies have reported that furan-based compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Neuroprotective Effects

There is emerging evidence that compounds containing furan rings may possess neuroprotective properties. They may mitigate neuroinflammation and promote neuronal survival under stress conditions, suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

- Anticancer Activity : A study exploring the effects of various furan derivatives on cancer cell lines demonstrated that compounds structurally similar to this compound showed significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .

- Neuroprotection : Research focusing on neuroprotective agents highlighted that certain furan derivatives can enhance neuronal resilience against oxidative stress in vitro, suggesting potential therapeutic roles in conditions like Alzheimer's disease .

- Antimicrobial Activity : A comparative analysis of furan derivatives revealed that those with thiomorpholine groups exhibited enhanced antibacterial activity against Gram-positive bacteria, indicating a promising direction for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde, and what key reaction parameters influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, thiomorpholine derivatives can be synthesized via cyclization of β-chloroethylamine intermediates with sulfur nucleophiles. The furan carbaldehyde group may be introduced through Vilsmeier-Haack formylation (common for furan derivatives) . Key parameters include:

- Base selection : Sodium hydroxide or potassium carbonate (used in analogous morpholine syntheses) to deprotonate intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .

Q. How can advanced spectroscopic techniques confirm the structure of this compound?

- Methodology :

- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond at ~1.21 Å in furan carbaldehydes) .

- NMR :

- H NMR: Aldehyde protons appear at δ 9.5–10.0 ppm; thiomorpholine methyl groups resonate at δ 1.2–1.5 ppm .

- C NMR: Furan carbons at δ 110–150 ppm; aldehyde carbon at δ 190–200 ppm .

- IR : Stretching vibrations for C=O (~1680 cm) and C-S (~650 cm) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodology :

- Storage : Stable at 2–8°C in inert atmospheres (N or Ar) to prevent oxidation of the thiomorpholine sulfur .

- Light sensitivity : Store in amber vials to avoid photodegradation (common for furan derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of thiomorpholine ring formation in this compound?

- Methodology :

- Computational modeling : Density Functional Theory (DFT) can predict transition states favoring 4-substitution over 3-substitution in thiomorpholine due to steric and electronic effects .

- Kinetic studies : Monitor intermediate formation via HPLC to identify rate-determining steps (e.g., cyclization vs. sulfur nucleophile attack) .

Q. How can computational chemistry predict the biological activity of this compound?

- Methodology :

- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The thiomorpholine’s sulfur may form hydrogen bonds with cysteine residues .

- QSAR models : Correlate substituent effects (e.g., methyl group on thiomorpholine) with bioactivity using descriptors like logP and polar surface area .

Q. What challenges arise in developing HPLC methods for quantifying this compound in biological matrices?

- Methodology :

- Column selection : Use C18 columns with 5-µm particle size for separation efficiency. Mobile phases often include 0.1% formic acid in acetonitrile/water to enhance peak symmetry .

- Detection : UV detection at 270–290 nm (λ for furan carbaldehydes) .

- Matrix effects : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges reduces interference from proteins and lipids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.